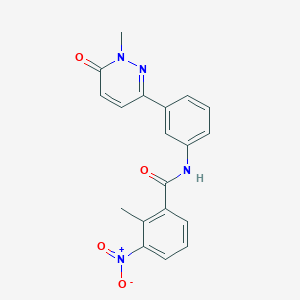

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide

Descripción

Propiedades

IUPAC Name |

2-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-12-15(7-4-8-17(12)23(26)27)19(25)20-14-6-3-5-13(11-14)16-9-10-18(24)22(2)21-16/h3-11H,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSSFIWHQUDWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable benzamide precursor, followed by the introduction of the pyridazinone moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Aplicaciones Científicas De Investigación

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazinone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences between the target compound and structurally similar molecules:

Key Findings

a) Linker and Substituent Effects

- Amide vs. Sulfonamide vs. Urea: The target’s benzamide linker provides rigidity, while BG14055’s sulfonamide may improve solubility due to its polar nature .

- Nitro Group : Unique to the target, this group increases electrophilicity and may influence reactivity in substitution or metal-catalyzed reactions compared to methyl or sulfonamide substituents .

b) Heterocyclic Ring Variations

- Dihydropyridazinone vs. This could enhance interactions with biological targets or metal catalysts .

c) Molecular Weight and Bioavailability

- BG14055 (342.37 g/mol) may have better absorption .

Research Implications and Limitations

- Synthetic Routes : highlights the use of X-ray crystallography and NMR for structural validation, which could apply to the target compound . Software like WinGX/ORTEP () may aid in crystallographic analysis .

- Knowledge Gaps: No biological or pharmacokinetic data are available for the target compound. Further studies should assess solubility, stability, and activity relative to analogs.

Actividad Biológica

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide, with the CAS Number 920199-91-3, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C₁₉H₁₆N₄O₄, with a molecular weight of 364.4 g/mol. The structure features a nitro group and a pyridazine moiety, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds similar to 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide exhibit a range of biological activities:

- Antiviral Activity : Some studies have explored the efficacy of related compounds as inhibitors of the Hepatitis C virus (HCV). Compounds with structural similarities have shown promising results in inhibiting viral replication with IC₅₀ values in the nanomolar range .

- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research has indicated that derivatives containing similar functional groups can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Cereblon Ligase Interaction : As part of ongoing investigations into targeted protein degradation, this compound may function as a cereblon E3 ligase modulator. Such interactions are significant for developing novel therapeutic agents targeting specific oncogenic proteins .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HCV replication | |

| Anticancer | Induction of apoptosis, cell cycle arrest | |

| Protein Degradation | Modulation of cereblon E3 ligase |

Detailed Findings

-

Antiviral Mechanisms :

- Compounds structurally related to 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide have been evaluated for their ability to inhibit the HCV NS5B polymerase. For instance, certain derivatives exhibited low micromolar IC₅₀ values and demonstrated efficacy in cellular models .

- Anticancer Research :

-

Cereblon Ligase Modulation :

- Recent patents highlight the potential for this compound to act as a bifunctional molecule that recruits target proteins to cereblon E3 ligase for ubiquitination and subsequent degradation. This mechanism is particularly relevant in cancer therapy where selective degradation of oncogenic proteins is desired .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.